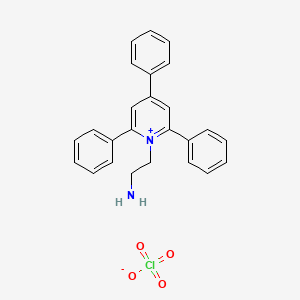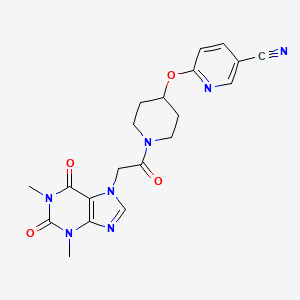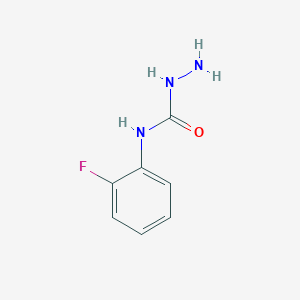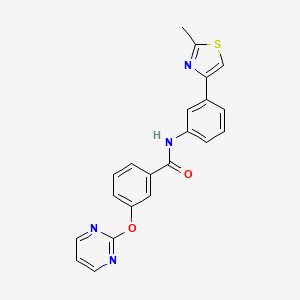
1-(2-Aminoethyl)-2,4,6-triphenylpyridin-1-ium perchlorate
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
1-(2-Aminoethyl)-2,4,6-triphenylpyridin-1-ium perchlorate is a complex organic compound that belongs to the class of pyridinium salts It is characterized by the presence of a pyridine ring substituted with three phenyl groups and an aminoethyl side chain The perchlorate anion is associated with the positively charged pyridinium ion
准备方法
The synthesis of 1-(2-Aminoethyl)-2,4,6-triphenylpyridin-1-ium perchlorate typically involves a multi-step process. One common synthetic route includes the following steps:
Formation of the Pyridine Core: The initial step involves the synthesis of the 2,4,6-triphenylpyridine core. This can be achieved through a condensation reaction between benzaldehyde and acetophenone in the presence of a base such as sodium hydroxide.
Introduction of the Aminoethyl Group: The next step involves the introduction of the aminoethyl group to the pyridine core. This can be done through a nucleophilic substitution reaction using 2-chloroethylamine hydrochloride.
Formation of the Pyridinium Salt: The final step involves the formation of the pyridinium salt by reacting the aminoethyl-substituted pyridine with perchloric acid.
Industrial production methods may involve optimization of these steps to increase yield and purity, as well as the use of automated synthesis equipment to scale up the production process.
化学反应分析
1-(2-Aminoethyl)-2,4,6-triphenylpyridin-1-ium perchlorate undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using strong oxidizing agents such as potassium permanganate or chromium trioxide, leading to the formation of oxidized derivatives.
Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride, resulting in the reduction of the pyridinium ring.
Substitution: The aminoethyl group can undergo substitution reactions with various electrophiles, leading to the formation of substituted derivatives.
Complexation: The compound can form complexes with metal ions, which can be studied for their potential catalytic or electronic properties.
Common reagents and conditions used in these reactions include organic solvents such as dichloromethane or ethanol, and reaction temperatures ranging from room temperature to reflux conditions. Major products formed from these reactions depend on the specific reagents and conditions used.
科学研究应用
1-(2-Aminoethyl)-2,4,6-triphenylpyridin-1-ium perchlorate has several scientific research applications, including:
Chemistry: It is used as a ligand in coordination chemistry to form complexes with transition metals
Biology: The compound can be used as a fluorescent probe for studying biological systems. Its unique structural features allow it to interact with biomolecules, making it useful for imaging and diagnostic applications.
Medicine: Research is being conducted on the potential therapeutic applications of this compound, including its use as an anticancer agent. Its ability to interact with cellular components makes it a promising candidate for drug development.
Industry: The compound can be used in the development of new materials with unique electronic and optical properties. Its ability to form stable complexes with metals makes it useful in the design of advanced materials for electronic and photonic applications.
作用机制
The mechanism of action of 1-(2-Aminoethyl)-2,4,6-triphenylpyridin-1-ium perchlorate involves its interaction with molecular targets such as enzymes, receptors, and nucleic acids. The aminoethyl group allows the compound to form hydrogen bonds and electrostatic interactions with these targets, leading to changes in their structure and function. The pyridinium ring and phenyl groups contribute to the compound’s ability to intercalate into DNA, potentially disrupting cellular processes and leading to therapeutic effects.
相似化合物的比较
1-(2-Aminoethyl)-2,4,6-triphenylpyridin-1-ium perchlorate can be compared with other similar compounds, such as:
1-(2-Aminoethyl)piperazine: This compound has a similar aminoethyl group but a different core structure. It is used in carbon capture and storage applications.
Tris(2-aminoethyl)amine: This compound has three aminoethyl groups attached to a central nitrogen atom. It is used as a crosslinking agent and a ligand in coordination chemistry.
2,4,6-Triphenylpyridine: This compound lacks the aminoethyl group and is used as a building block in organic synthesis.
The uniqueness of this compound lies in its combination of the pyridinium core with the aminoethyl side chain, which imparts unique chemical and biological properties.
属性
IUPAC Name |
2-(2,4,6-triphenylpyridin-1-ium-1-yl)ethanamine;perchlorate |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C25H23N2.ClHO4/c26-16-17-27-24(21-12-6-2-7-13-21)18-23(20-10-4-1-5-11-20)19-25(27)22-14-8-3-9-15-22;2-1(3,4)5/h1-15,18-19H,16-17,26H2;(H,2,3,4,5)/q+1;/p-1 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ZZATXKWEGDHWCE-UHFFFAOYSA-M |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)C2=CC(=[N+](C(=C2)C3=CC=CC=C3)CCN)C4=CC=CC=C4.[O-]Cl(=O)(=O)=O |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C25H23ClN2O4 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
450.9 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。
![4-[(3-Chlorophenyl)methyl]cyclohexan-1-one](/img/structure/B2380388.png)

![3-[2-[3-chloro-5-(trifluoromethyl)pyridin-2-yl]-2-methylhydrazinyl]-N-(3,4-dichlorophenyl)-3-oxopropanamide](/img/structure/B2380390.png)

![N-(5,5-dimethyl-7-oxo-4,5,6,7-tetrahydrobenzo[d]thiazol-2-yl)-2-(methylsulfonyl)benzamide](/img/structure/B2380395.png)



![N-(4-chlorophenyl)-2-{[2-(piperidin-1-yl)quinazolin-4-yl]sulfanyl}acetamide](/img/structure/B2380403.png)
![(4-(5,6-Dimethylbenzo[d]thiazol-2-yl)piperazin-1-yl)(isoxazol-5-yl)methanone](/img/structure/B2380405.png)
![8-((4-Fluorophenyl)sulfonyl)-3-(4-methoxyphenyl)-1,4,8-triazaspiro[4.5]dec-3-en-2-one](/img/structure/B2380406.png)
![N-(3,4-dimethoxyphenyl)-2-(oxo-8-(p-tolyl)pyrazolo[1,5-d][1,2,4]triazin-1-yl)acetamide](/img/structure/B2380407.png)
![4-acetyl-N-(2-((3-phenyl-[1,2,4]triazolo[4,3-b]pyridazin-6-yl)oxy)ethyl)benzenesulfonamide](/img/structure/B2380408.png)

